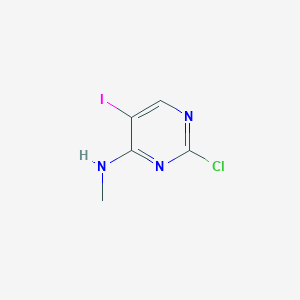

2-chloro-5-iodo-N-methylpyrimidin-4-amine

Description

Overview of Pyrimidine (B1678525) Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. google.com Beyond its biological ubiquity, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov

The versatility of the pyrimidine core allows for extensive functionalization, enabling the synthesis of large libraries of compounds with diverse biological activities. nih.gov Pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and antiviral drugs. nih.govnih.gov The ability to modify the pyrimidine ring at various positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to enhance their efficacy and selectivity for specific biological targets. nih.gov Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are also of significant interest, exhibiting a broad spectrum of pharmacological activities. japsonline.comjustia.com

Importance of Halogenated Heterocycles as Synthetic Intermediates and Bioactive Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into heterocyclic compounds is a powerful strategy in both organic synthesis and medicinal chemistry. google.comnih.gov Halogenated heterocycles serve as versatile synthetic intermediates, with the halogen atom acting as a good leaving group in nucleophilic substitution reactions or participating in transition metal-catalyzed cross-coupling reactions. google.comchemicalbook.com This reactivity allows for the construction of complex molecular architectures from simpler halogenated precursors.

Specific Context of 2-chloro-5-iodo-N-methylpyrimidin-4-amine within Pyrimidine Chemistry

2-chloro-5-iodo-N-methylpyrimidin-4-amine is a polysubstituted pyrimidine that embodies the characteristics of a halogenated aminopyrimidine. Its structure features a chlorine atom at the 2-position, an iodine atom at the 5-position, and a methylamino group at the 4-position. The chlorine at C2 and the iodine at C5 are both potential sites for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions. The iodine atom, in particular, is a highly effective leaving group in many carbon-carbon bond-forming reactions.

While specific, in-depth research on 2-chloro-5-iodo-N-methylpyrimidin-4-amine is not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds and synthetic intermediates. For example, related 2-chloropyrimidin-4-amine derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis of structurally similar compounds, such as 2-chloro-5-aminopyrimidine and 2-chloro-4-iodo-5-methylpyridine, has been reported, often highlighting their role as precursors to more complex molecules, including kinase inhibitors. google.comresearchgate.net

The combination of a reactive chlorine atom, a versatile iodine atom, and a secondary amine on the pyrimidine core makes 2-chloro-5-iodo-N-methylpyrimidin-4-amine a potentially valuable building block for combinatorial chemistry and the synthesis of targeted therapeutic agents.

Research Scope and Objectives of Investigating 2-chloro-5-iodo-N-methylpyrimidin-4-amine

Given the established importance of halogenated aminopyrimidines, research into 2-chloro-5-iodo-N-methylpyrimidin-4-amine would likely focus on several key areas. A primary objective would be to explore its synthetic utility. This would involve investigating its reactivity in a variety of chemical transformations, particularly at the C2-chloro and C5-iodo positions. The differential reactivity of the C-Cl versus the C-I bond would be of significant interest, potentially allowing for selective, stepwise functionalization of the pyrimidine ring.

Another major research objective would be the synthesis and biological evaluation of novel derivatives of 2-chloro-5-iodo-N-methylpyrimidin-4-amine. By reacting this core scaffold with a diverse range of nucleophiles and coupling partners, a library of new compounds could be generated. These compounds would then be screened for various biological activities, with a particular focus on areas where pyrimidines have historically shown promise, such as kinase inhibition for cancer therapy. The specific substitution pattern of the parent molecule suggests it could be a precursor for inhibitors of protein kinases like ERK2, a target in several diseases. google.com

Finally, a thorough characterization of the physicochemical properties of 2-chloro-5-iodo-N-methylpyrimidin-4-amine and its derivatives would be essential. This includes determining properties such as solubility, lipophilicity, and crystal structure, which are critical for understanding the compound's behavior and potential as a drug candidate.

Compound Data

Below are data tables detailing the properties of 2-chloro-5-iodo-N-methylpyrimidin-4-amine and related compounds for comparative analysis.

Table 1: Physicochemical Properties of 2-chloro-5-iodo-N-methylpyrimidin-4-amine

| Property | Value | Source |

| Molecular Formula | C₅H₅ClIN₃ | |

| Molecular Weight | 269.47 g/mol | |

| Purity | Min. 95% |

Table 2: Comparative Properties of Related Pyrimidine and Pyridine (B92270) Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-chloro-5-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | Lacks the iodo group, potentially altering reactivity and biological interactions. nih.gov |

| 2-chloro-5-iodopyridin-4-amine | C₅H₄ClIN₂ | 254.45 | Pyridine core instead of pyrimidine, affecting electronic distribution and hydrogen bonding capacity. nih.gov |

| 2-chloro-4-iodo-5-methylpyridine | C₆H₅ClIN | Not specified | Isomeric pyridine with different substituent positions, likely leading to different chemical and biological properties. google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-8-4-3(7)2-9-5(6)10-4/h2H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDBEZFCZKWKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 2 Chloro 5 Iodo N Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further modulated by the substituents present on the ring. In 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the two halogen atoms at positions 2 and 5, the amino group at position 4, and the nitrogen atoms within the ring collectively influence the sites of nucleophilic attack.

Displacement of Halogen Atoms by Diverse Nucleophiles

The chlorine atom at the C2 position of the pyrimidine ring is a primary site for nucleophilic attack. This is a well-established reactivity pattern for 2-halopyrimidines, which readily react with a variety of nucleophiles. zenodo.orgyoutube.com For the analogous compound, 2-chloro-5-iodopyrimidine (B183918), it has been demonstrated that the 2-chloro substituent can be displaced by nucleophiles such as morpholine (B109124) in refluxing conditions to yield the corresponding 2-morpholino-5-iodopyrimidine. nih.gov This suggests that 2-chloro-5-iodo-N-methylpyrimidin-4-amine would undergo similar reactions.

A range of nucleophiles are expected to displace the C2-chloro group, including:

Amines: Primary and secondary amines are effective nucleophiles for the amination of 2-chloropyrimidines. researchgate.net

Alkoxides: Alkoxide ions can be used to introduce alkoxy groups at the C2 position.

Thiols: Thiolates can react to form 2-thioether-substituted pyrimidines.

The reaction of 2,4-dichloropyrimidines with amines often occurs selectively at the C4 position. mdpi.com However, the presence of an amino group at C4 in the title compound would likely direct substitution to the C2 position.

Below is a table summarizing representative SNAr reactions on related chloropyrimidine systems.

| Substrate | Nucleophile | Product | Reference |

| 2-Chloro-5-iodopyrimidine | Morpholine | 2-Morpholino-5-iodopyrimidine | nih.gov |

| 2-Chloropyrimidine | Various amines | 2-Aminopyrimidine derivatives | zenodo.org |

| 2,4,6-Trichloropyrimidine | Primary and secondary amines | 2-Amino-4,6-dichloropyrimidines | zenodo.org |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilinopyrimidine derivatives | researchgate.net |

Reactivity Differences between Chloro and Iodo Substituents

In dihalogenated pyrimidines, the relative reactivity of the halogen substituents is a critical factor for selective functionalization. Generally, in nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I when the rate-determining step is the formation of the Meisenheimer complex. youtube.com However, the specific reaction conditions and the nature of the nucleophile can influence this trend.

For 2,4-dihalopyrimidines, substitution typically occurs preferentially at the C4 position. The presence of the electron-withdrawing iodine atom at the C5 position in 2-chloro-5-iodo-N-methylpyrimidin-4-amine is expected to activate the C4 position for nucleophilic attack. However, as the C4 position is already substituted with an N-methylamino group, the focus shifts to the relative reactivity of the C2-chloro and C5-iodo groups.

While direct comparative studies on 2-chloro-5-iodopyrimidines are limited, related systems suggest that the C2-chloro group is more susceptible to displacement by nucleophiles than a C5-iodo group in SNAr reactions. This is because the C2 position is significantly activated by the two adjacent ring nitrogen atoms. Cross-coupling reactions, such as the Suzuki coupling, offer an alternative strategy where the iodo group is typically more reactive than the chloro group. For instance, 2-chloro-5-iodopyrimidine has been shown to undergo Suzuki coupling with 2-pyridylzinc chloride, where the reaction occurs at the iodo-substituted position to yield 2-chloro-5-(2-pyridyl)pyrimidine. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes electrophilic aromatic substitution reactions on the pyrimidine core challenging, as the ring is deactivated towards attack by electrophiles. Such reactions typically require the presence of strong electron-donating groups on the ring to proceed. In the case of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, while the N-methylamino group at C4 is an activating group, the two halogen substituents and the ring nitrogens are deactivating. Consequently, electrophilic aromatic substitution on the pyrimidine ring of this compound is not generally applicable and no such reactions have been reported in the literature.

Reactions Involving the Exocyclic N-Methylamino Moiety

The N-methylamino group at the C4 position is a key functional handle for further molecular elaboration. It can undergo a variety of reactions, including acylation, alkylation, and cyclization.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the N-methylamino group is nucleophilic and can react with various electrophiles.

Acylation: The N-methylamino group can be acylated using acylating agents such as acid chlorides or anhydrides. Studies on the acylation of aminopyrimidines have shown that this reaction proceeds readily. acs.org However, in some cases, particularly with strong bases, N,N-diacylation can occur. semanticscholar.org The choice of reaction conditions, such as the base and solvent, is therefore crucial to control the outcome of the reaction.

Alkylation: N-alkylation of the exocyclic amino group is also a feasible transformation. This can be achieved using alkyl halides or other alkylating agents. Reductive amination provides an alternative route for the synthesis of N-alkylated aminopyrimidines. researchgate.net Self-limiting alkylation of N-aminopyridinium salts has also been demonstrated as a method for selective monoalkylation. chemrxiv.orgchemrxiv.org

The following table presents examples of acylation and alkylation reactions on related aminopyrimidine systems.

| Substrate | Reagent | Product Type | Reference |

| 2-Aminopyrimidines | Benzoyl chlorides | N-Benzoyl-2-aminopyrimidines | semanticscholar.org |

| Simple aminopyrimidines | Acetic anhydride | Acetylated aminopyrimidines | acs.org |

| 2-Aminopyrimidine | Aldehydes, formic acid | N-Monosubstituted 2-aminopyrimidines | researchgate.net |

| N-Aminopyridinium salts | Alkyl halides | Secondary amines | chemrxiv.orgchemrxiv.org |

Condensation and Cyclization Reactions Utilizing the Amine

The exocyclic N-methylamino group, in conjunction with other functionalities on the pyrimidine ring or on a reactant, can participate in condensation and cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules with potential biological activity.

For instance, aminopyrimidines can undergo cyclocondensation with various bifunctional reagents. The reaction of aminopyrimidines with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine systems. nih.gov Similarly, intramolecular cyclization of appropriately substituted aminopyrimidines can be a powerful tool for ring formation. For example, the alkylation of aminopyrimidines with reagents containing a leaving group can be followed by an intramolecular SNAr reaction to yield cyclized products. nih.gov

Transition Metal-Catalyzed Derivatization at Halogenated Positions

The presence of both chloro and iodo substituents on the pyrimidine ring allows for a range of transition metal-catalyzed reactions to be performed selectively at the more reactive C-5 iodo position. This has been extensively utilized in the synthesis of various kinase inhibitors.

The C-5 iodo position of 2-chloro-5-iodo-N-methylpyrimidin-4-amine is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of a diverse array of substituted pyrimidines.

In a representative example pertinent to the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) modulators, the iodo-substituent is selectively displaced. For the synthesis of such modulators, 2-chloro-5-iodo-N-methylpyrimidin-4-amine can be reacted with various boronic acids or their esters under Suzuki-Miyaura conditions. This typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or cesium carbonate, in a suitable solvent system (e.g., dioxane/water or DME). The reaction proceeds preferentially at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

While specific examples detailing Sonogashira or Heck couplings on this exact substrate are not prevalent in readily available literature, the known reactivity patterns of dihalopyrimidines strongly suggest that such transformations are feasible. A Sonogashira coupling would typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base to introduce an alkyne moiety at the C-5 position. Similarly, a Heck reaction could be used to introduce an alkene substituent at the same position.

The table below summarizes the expected outcomes of these cross-coupling reactions.

| Cross-Coupling Reaction | Reagent | Catalyst System (Typical) | Position of Reaction | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-5 | 5-Aryl/heteroaryl-2-chloro-N-methylpyrimidin-4-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-5 | 5-Alkynyl-2-chloro-N-methylpyrimidin-4-amine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-5 | 5-Alkenyl-2-chloro-N-methylpyrimidin-4-amine |

This table represents plausible transformations based on established reactivity principles of similar dihalopyrimidines.

While direct examples of carbonylation on 2-chloro-5-iodo-N-methylpyrimidin-4-amine are scarce in the literature, the C-I bond is generally susceptible to palladium-catalyzed carbonylation reactions. This would involve reacting the compound with carbon monoxide in the presence of an alcohol or an amine to yield the corresponding C-5 ester or amide derivative. Such transformations provide a route to introduce a carbonyl functional group, which can be further elaborated.

Other insertion-type reactions, such as cyanation, could also be envisioned at the C-5 position. This would typically involve a palladium or copper catalyst and a cyanide source, such as zinc cyanide or potassium cyanide, to install a nitrile group.

The table below outlines potential insertion reactions.

| Insertion Reaction | Reagent | Catalyst System (Typical) | Position of Reaction | Product Type |

| Carbonylation (Ester) | CO, R-OH | Pd(OAc)₂, dppf | C-5 | Methyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate |

| Carbonylation (Amide) | CO, R₂NH | Pd(OAc)₂, dppf | C-5 | 2-Chloro-N-methyl-5-(dialkylcarbamoyl)pyrimidin-4-amine |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | C-5 | 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile |

This table illustrates potential reactions based on the known reactivity of aryl iodides.

Ring Modification and Annulation Reactions Leading to Fused Heterocycles

The strategic placement of functional groups on the pyrimidine core following initial cross-coupling reactions allows for subsequent intramolecular cyclizations to form fused heterocyclic systems. A common strategy involves an initial Sonogashira coupling at the C-5 position with a suitably protected acetylene (B1199291), followed by deprotection and an intramolecular cyclization.

For instance, coupling with an acetylene bearing a terminal protected alcohol or amine, followed by deprotection, can set the stage for an intramolecular cyclization onto the pyrimidine ring. While specific examples starting from 2-chloro-5-iodo-N-methylpyrimidin-4-amine are not explicitly detailed in broad literature, this approach is a well-established method for the synthesis of fused systems like pyrrolo[2,3-d]pyrimidines or furano[2,3-d]pyrimidines. The chloro-substituent at the C-2 position can also participate in or direct these cyclization reactions, leading to a variety of complex heterocyclic frameworks.

The general approach to a pyrrolo[2,3-d]pyrimidine core is outlined below:

| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | 2-chloro-5-iodo-N-methylpyrimidin-4-amine, TMS-acetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-N-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine |

| 2 | Deprotection | K₂CO₃, MeOH | - | 2-Chloro-5-ethynyl-N-methylpyrimidin-4-amine |

| 3 | Annulation | - | Base or Metal Catalyst | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative |

This table presents a hypothetical synthetic pathway based on common strategies for the formation of fused pyrimidines.

Structure Activity Relationship Sar Investigations of 2 Chloro 5 Iodo N Methylpyrimidin 4 Amine Derivatives

Elucidation of Molecular Features Influencing Biological Target Engagement

The biological activity of 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivatives is dictated by the interplay of its core structure and peripheral substituents, which collectively determine its affinity and selectivity for biological targets, most notably protein kinases. nih.govnih.gov

The 4-aminopyrimidine (B60600) core is a well-established hinge-binding motif. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring act as hydrogen bond acceptors, forming critical interactions with the backbone amide hydrogens of the "hinge region" in the ATP-binding pocket of kinases. nih.govrsc.org This mimicry of adenine's interaction is fundamental to the inhibitory activity of this class of compounds.

The substituents at positions 2, 4, and 5 each play a distinct role in modulating target engagement:

The 4-amino group is the primary anchor to the kinase hinge region. nih.gov Modifications to this group, such as the N-methylation in the title compound, directly influence these crucial hydrogen bonding interactions.

The 2-chloro substituent serves multiple functions. As an electron-withdrawing group, it can modulate the electronic properties of the pyrimidine ring, influencing the pKa of the ring nitrogens and the 4-amino group, which can be critical for optimal binding. It also provides a vector for further synthetic modification to explore adjacent pockets. nih.gov

The 5-iodo substituent occupies a region of the ATP-binding site often termed the "gatekeeper" pocket or a solvent-exposed channel. acs.org The size and lipophilicity of the iodine atom can lead to significant van der Waals interactions or halogen bonds, potentially enhancing potency and influencing selectivity. nih.gov Studies on related scaffolds show that large, non-polar substituents at the 5-position can potently inhibit enzyme activity. nih.gov

Together, these features create a molecular profile that can be systematically optimized. For instance, in the development of inhibitors for understudied kinases, pairing different side chains at the 2- and 4-positions with modifications at the 5-position has been used to impart improved kinome-wide selectivity. acs.org

Positional and Electronic Effects of Halogen Substituents on Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. In 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the specific placement and nature of the chlorine and iodine atoms have profound effects on activity.

The 5-iodo substituent is particularly significant. The C5 position of the pyrimidine ring often points towards a hydrophobic region near the gatekeeper residue of the kinase active site. acs.org

Steric and Hydrophobic Effects: The large size of the iodine atom can be advantageous if the target protein has a sufficiently large pocket to accommodate it, leading to favorable van der Waals interactions.

Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction involves the electropositive crown on the halogen atom interacting with a Lewis base, such as the backbone carbonyl oxygen of an amino acid residue. This can provide an additional, highly directional binding interaction, significantly increasing affinity. Studies on other halogenated ligands have shown that iodine has a high propensity for interacting with residues like lysine. nih.gov

The choice of halogen is critical. In a series of 7-substituted 4-aminoquinolines, iodo- and bromo-analogs were found to be as active as the corresponding chloro-analogs, while fluoro- and trifluoromethyl-analogs were substantially less active, highlighting the specific role of the halogen's properties. nih.gov Similarly, studies on pyrone-based inhibitors showed that smaller substituents with higher electronegativity, like fluorine, can be advantageous, suggesting that the optimal halogen depends heavily on the specific topology of the target's binding site. acs.org

| Scaffold | Substitution at C5 | Target | IC50 (nM) | Comment | Reference |

| Pyridopyrimidine | H | Adenosine Kinase | >10000 | Unsubstituted compound is inactive. | nih.gov |

| Pyridopyrimidine | Iodo | Adenosine Kinase | 15 | Large, non-polar iodo group significantly boosts potency. | nih.gov |

| Pyridopyrimidine | Bromo | Adenosine Kinase | 17 | Bromo group also confers high potency. | nih.gov |

| Pyridopyrimidine | Phenyl | Adenosine Kinase | 13 | A phenyl group is also well-tolerated, indicating a hydrophobic pocket. | nih.gov |

This table presents illustrative data from a related pyridopyrimidine series to demonstrate the impact of C5 substitution on biological activity.

Impact of N-Methylation and Modifications at the N-4 Position on Biological Recognition

The primary role of the 4-amino group is to act as a hydrogen bond donor to the kinase hinge region. Introducing a methyl group has several consequences:

Altered Hydrogen Bonding: N-methylation reduces the number of hydrogen bond donors from two to one. This can either weaken the interaction if both hydrogens are required for optimal binding, or it can be neutral or even beneficial if only one hydrogen bond is necessary. The loss of one donor may be compensated by new, favorable van der Waals interactions between the methyl group and the protein.

Conformational Restriction: The methyl group can influence the rotational freedom around the C4-N bond, potentially locking the molecule into a more bioactive conformation.

Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can enhance cell permeability and target engagement within a hydrophobic pocket, but may also increase binding to off-target proteins.

Metabolic Stability: N-methylation can block a potential site of metabolic degradation, thereby increasing the compound's half-life in vivo.

The impact of N-methylation is highly context-dependent. In the development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the introduction of a methyl group to a macrocyclic structure was found to enhance inhibitory potency. mdpi.com Conversely, in other series, replacing a methylamino group with an amino group can lead to improved activity. Therefore, SAR studies typically explore a range of small alkyl groups at this position to find the optimal balance of these effects. Studies on pyrimidine-4-carboxamides showed that N-methylphenethylamine groups were a key area for modification to optimize potency. acs.org

| Compound Series | N-4 Substitution | Target | Activity (Ki or IC50) | Comment | Reference |

| 2,6-diamino-5-nitrosopyrimidine | -NH2 | CDK1 | 2.5 µM | The primary amine is a potent inhibitor. | nih.gov |

| Pyrazolo-triazolo-pyrimidine | -NH-CO-CH3 | A3 Adenosine Receptor | 0.8 nM | The N-acyl group is critical for high affinity and selectivity. | nih.gov |

| 2-aminopyrimidine | -NH-Me | A1 Adenosine Receptor | - | N-methylation was found to be a key determinant of selectivity. | acs.org |

This table provides examples from related pyrimidine series to illustrate the influence of N-4 position modifications on biological activity.

Structure-Based Design Principles for Optimizing Molecular Interactions

Structure-based drug design (SBDD) is a powerful strategy for optimizing the interactions of pyrimidine derivatives with their targets. nih.govnih.gov This approach relies on detailed 3D structural information of the target protein, often obtained from X-ray crystallography or homology modeling, to rationally design inhibitors with improved potency and selectivity. nih.gov

For a molecule like 2-chloro-5-iodo-N-methylpyrimidin-4-amine, molecular docking simulations are employed to predict its binding mode within a kinase active site. nih.govacs.orgnih.gov These models typically show:

Hinge Binding: The N-methyl-4-amino group and the N1 of the pyrimidine ring form one or two hydrogen bonds with the backbone of the hinge region residues. nih.govrsc.org

Scaffold Orientation: The pyrimidine core acts as a rigid scaffold, positioning the substituents into specific sub-pockets of the ATP-binding site.

Substituent Interactions: The 2-chloro group is often directed towards the solvent-exposed region or a small hydrophobic pocket. The 5-iodo group projects towards the "gatekeeper" residue, a key determinant of kinase selectivity, where it can form hydrophobic or halogen-bonding interactions. nih.gov

By visualizing these interactions, medicinal chemists can make rational modifications. For example, if docking studies reveal an empty hydrophobic pocket adjacent to the 5-iodo group, this position could be further elaborated with a larger lipophilic group to enhance van der Waals contacts and increase potency. Similarly, if the 2-chloro group is near a polar residue, replacing it with a hydrogen-bonding group could be beneficial. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and has been successfully applied to numerous pyrimidine-based kinase inhibitor programs. nih.govnih.gov

Ligand Efficiency and Lipophilicity Considerations in Scaffold Modification

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to co-optimize physicochemical properties to ensure a compound has a viable path to becoming a drug. Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). acs.orgnih.govcapes.gov.brnih.govacs.org

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (heavy atom count). It provides a measure of the binding energy per atom, with higher values indicating a more efficient use of molecular size to achieve binding.

Lipophilic Efficiency (LipE): This metric relates potency to the molecule's lipophilicity (logP or logD). It is defined as pIC50 (or pKi) minus logP. High LipE values are desirable, as they indicate that high potency is achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

For 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the two halogen atoms significantly contribute to its molecular weight and lipophilicity. While the iodine atom at the C5 position can increase potency through favorable interactions, it also substantially increases the lipophilicity. This can result in a potent compound with poor LipE.

Medicinal chemistry campaigns often focus on improving LE and LipE. nih.govacs.org For example, a furanopyrimidine Aurora kinase inhibitor was optimized by introducing solubilizing functional groups, which led to a compound with improved LipE (from 1.75 to 4.78) and ultimately, in vivo activity. nih.govacs.org In the optimization of P-glycoprotein inhibitors, it was noted that while lipophilicity is important for activity, most clinical candidates have LipE values below the generally desired threshold, suggesting that the optimal range for these metrics can be target-dependent. nih.govnih.gov Therefore, when modifying the 2-chloro-5-iodo-N-methylpyrimidin-4-amine scaffold, chemists must balance the potency gains from halogen interactions against the potential negative impact on LE, LipE, and other drug-like properties.

| Compound | Target | IC50 (µM) | logP | Heavy Atoms | LE | LipE (pIC50 - logP) | Reference |

| Furano-pyrimidine 4 | Aurora Kinase | 0.02 | 3.25 | 32 | 0.25 | 1.75 | acs.org |

| Furano-pyrimidine 27 | Aurora Kinase | 0.007 | 1.22 | 27 | 0.26 | 4.78 | acs.org |

This table shows data from an optimization study on a related furano-pyrimidine scaffold, illustrating how modifications can improve Lipophilic Efficiency (LipE) while maintaining Ligand Efficiency (LE), leading to a better drug candidate.

Molecular Mechanisms of Action and in Vitro Biological Evaluation

Enzyme Inhibition Profiles in Biochemical Assays

No specific data regarding the enzymatic inhibition profile of 2-chloro-5-iodo-N-methylpyrimidin-4-amine has been reported.

There is no information available in the reviewed literature to suggest that 2-chloro-5-iodo-N-methylpyrimidin-4-amine has been evaluated for its inhibitory activity against cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), Aurora kinase A (AURKA), or checkpoint kinase 1 (CHK1). The development of kinase inhibitors is a major focus in cancer research, with many small molecules being investigated for their therapeutic potential. nih.govnih.govmdpi.com

There are no reports on the ability of 2-chloro-5-iodo-N-methylpyrimidin-4-amine to inhibit inflammatory mediators such as cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

No other relevant enzyme targets for 2-chloro-5-iodo-N-methylpyrimidin-4-amine have been identified in the scientific literature.

In Vitro Cellular Activity Assessment in Diverse Cell Lines

Specific data on the in vitro cellular activity of 2-chloro-5-iodo-N-methylpyrimidin-4-amine is not publicly available.

There is no published data on the antiproliferative effects of 2-chloro-5-iodo-N-methylpyrimidin-4-amine in any cancer cell lines. Studies on other substituted pyrimidines have shown a range of antiproliferative activities. nih.govmdpi.com For instance, certain chloropyrazine-tethered pyrimidine (B1678525) derivatives have demonstrated antiproliferative activity against prostate cancer cell lines. mdpi.com Similarly, N-substituted 5-iodouracils have shown anticancer activity against HepG2 cells. nih.gov

There is no information available regarding the modulation of cellular pathways, such as the DNA damage response or the induction of apoptosis, by 2-chloro-5-iodo-N-methylpyrimidin-4-amine. Aromatic amines, as a broad class, can cause DNA damage, which may lead to mutations if not repaired. uni-hamburg.de Chloroacetaldehyde, a metabolite of vinyl chloride, is known to produce DNA adducts and induce mutations. nih.gov Furthermore, various chemical compounds are known to induce apoptosis in cancer cells. mdpi.comnih.gov However, no such studies have been reported for the specific compound .

Mechanistic Studies at the Molecular Level

Understanding the molecular interactions between 2,4,5-substituted pyrimidines and their protein targets is crucial for optimizing their potency and selectivity.

The 4-aminopyrimidine (B60600) scaffold and its derivatives are known to form critical hydrogen bonds with the hinge region of protein kinases. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 4-amino group, often act as hydrogen bond donors and acceptors, anchoring the inhibitor to the ATP-binding site. nih.gov

In a study of 4-aminopyrazolopyrimidine derivatives as kinase inhibitors, it was observed that the 3-N and 4-NH₂ groups of the scaffold form intermolecular hydrogen bonds with amino acid residues in the adenine (B156593) region of the ATP-binding pocket. nih.gov For covalent inhibitors of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), a chloropyrimidine series was found to form a covalent bond with a non-catalytic cysteine residue (Cys440) located in the orthosteric binding site. nih.gov

Molecular docking studies of 6-substituted-2,4-diaminopyrimidine-5-phenethylimines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) revealed that the binding mode of these compounds within the active site is conserved, with the pyrimidine core maintaining a consistent position. nih.gov

Many pyrimidine-based kinase inhibitors function through an ATP-competitive mechanism. nih.govnih.gov By mimicking the adenine portion of ATP, these compounds occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. Several Aurora kinase and Polo-like kinase inhibitors based on pyrimidine scaffolds have been shown to act as ATP-competitive inhibitors. nih.gov

While much of the research on pyrimidine derivatives focuses on ATP-competitive inhibition, the broader concept of allosteric modulation is a key area in drug discovery. Allosteric modulators bind to a site on the protein that is distinct from the primary binding site, inducing a conformational change that alters the protein's activity. Although specific examples of allosteric modulation by 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivatives are not prominent in the reviewed literature, this mechanism remains a potential avenue for this class of compounds.

Selectivity Profiling Against Multiple Biological Targets (in vitro)

The selectivity of a drug candidate is a critical factor in its development, as off-target effects can lead to toxicity. The 2,4,5-substituted pyrimidine scaffold has been shown to be tunable for selectivity through modification of its substituents.

For example, in the development of MSK1 inhibitors, a chloropyrimidine compound was counter-screened against ERK2, a closely related kinase, and showed no activity, demonstrating its selectivity for MSK1. nih.gov Similarly, derivatives of 4-aminopyrazolopyrimidine have been developed as inhibitors for a variety of kinases, including BTK, EGFR, FGFR, and PI3K, with selectivity being a key optimization parameter. nih.gov

The selectivity of newly synthesized pyrimidine derivatives is often assessed against a panel of related enzymes or cell lines. For instance, a series of pyrimidine derivatives were evaluated for their anti-proliferative activity against different tumor cell lines, including glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer, to determine their cancer cell type selectivity. nih.gov

The following table lists the chemical compounds mentioned in this article.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for simulating the interaction between a potential drug molecule and its protein target. While specific docking studies featuring 2-chloro-5-iodo-N-methylpyrimidin-4-amine are not extensively detailed in publicly available literature, the principles are widely applied to structurally related heterocyclic compounds, such as iodoquinazolines and other pyrimidine (B1678525) derivatives, to elucidate their mechanism of action. nih.gov

Molecular docking simulations predict how a ligand, such as a derivative of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, fits into the binding site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site. For instance, in studies of similar 4-anilinoquinazoline derivatives, docking analyses have been used to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. nih.govnih.gov These simulations reveal the most stable binding mode, which is presumed to be the most likely bioactive conformation. The analysis of these modes is critical for understanding how a molecule exerts its biological effect and for guiding the rational design of more potent analogs.

A key outcome of molecular docking is the estimation of binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is calculated using scoring functions that approximate the free energy of binding. A lower (more negative) binding energy value typically indicates a more stable and potent protein-ligand complex. In studies involving analogous benzamide derivatives, docking results revealed binding energies ranging from -8.0 to -9.7 kcal/mol, indicating significant binding interactions with the target enzyme. nih.gov These scoring functions allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted affinities for synthesis and biological evaluation.

Table 1: Example of Docking Scores for Structurally Related Compounds This table presents data for analogous compounds to illustrate the output of molecular docking simulations.

| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-chloro-nitrobenzamide derivatives | α-Glucosidase | -9.7 | GLU:276, ASP:349 |

| Iodoquinazoline derivatives | CAXII | -7.5 | H94, T200 |

| Iodoquinazoline derivatives | hTS | -8.2 | R50, D180 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are powerful tools for predicting the activity of new, unsynthesized molecules.

QSAR models are developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. Then, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that relates these descriptors to the observed activity. nih.govnih.gov For example, QSAR studies on 1,2,4-triazolo[1,5-a]pyrimidine analogs have successfully created predictive models for antimalarial activity using algorithms like k-nearest neighbors (kNN) and support vector regressor (SVR). mdpi.com Such models are validated internally and externally to ensure their robustness and predictive power. A well-validated QSAR model can then be used to predict the activity of novel compounds like 2-chloro-5-iodo-N-methylpyrimidin-4-amine, thereby guiding synthetic efforts toward molecules with enhanced potency.

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors can be categorized as topological (2D), conformational (3D), electronic, or physicochemical. Studies on various heterocyclic compounds have shown that descriptors related to molecular shape, size, and electronic properties often correlate strongly with activity. nih.govnih.gov For instance, in the analysis of certain 7-chloro-4-aminoquinolines, models have demonstrated high predictive performance (r² values up to 0.98), indicating a strong correlation between the selected structural features and anti-mycobacterial activity. mdpi.com Identifying these key descriptors provides valuable insights into the structural requirements for a molecule to be active, a concept known as a pharmacophore.

Table 2: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Description | Examples |

| Topological | Based on the 2D representation of the molecule (atom connectivity). | Molecular weight, Wiener index |

| Electronic | Related to the electron distribution in the molecule. | Dipole moment, HOMO/LUMO energies |

| Geometric | Based on the 3D structure of the molecule. | Molecular surface area, volume |

| Hydrophobic | Describes the molecule's affinity for nonpolar vs. polar environments. | LogP (octanol-water partition) |

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating a wide range of molecular properties with high accuracy. While specific DFT studies on 2-chloro-5-iodo-N-methylpyrimidin-4-amine are limited, research on closely related molecules like 2-chloro-5-methylpyrimidine demonstrates the utility of this approach. figshare.com

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding and predicting how the molecule will interact with other molecules and biological receptors. figshare.comresearchgate.net

Conformational Analysis and Tautomerism Studies

A computational study would investigate the different spatial arrangements (conformations) and structural isomers (tautomers) of 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Conformational Analysis: This would primarily focus on the rotation around the C4-N(methyl) bond. Theoretical calculations, such as Density Functional Theory (DFT), would determine the rotational energy barrier and identify the most stable conformation (the lowest energy state), which is typically a planar or near-planar arrangement to maximize electronic conjugation with the pyrimidine ring.

Tautomerism Studies: Pyrimidin-4-amines can exist in equilibrium between the amine and a less common imine tautomer. Quantum chemical calculations would be used to compute the relative energies of these forms. researchgate.netwikipedia.orgossila.comresearchgate.net For 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the amino form is overwhelmingly expected to be the most stable, but specific energy difference values are not available.

Without dedicated studies, no data tables of relative energies or dihedral angles for the specific conformers and tautomers of this compound can be provided.

Reactivity Predictions and Reaction Mechanism Elucidation

Theoretical methods are used to predict how and where a molecule will react. The pyrimidine ring in the target compound is electron-deficient and substituted with two halogens, making it a candidate for nucleophilic aromatic substitution (SNAr).

Reactivity Predictions: Computational models would predict that the most likely site for nucleophilic attack is the carbon atom at position 2 (bonded to chlorine), as chlorine is generally a better leaving group than iodine in SNAr on such heterocyclic systems. The electron-withdrawing nature of the pyrimidine ring and the iodo group would activate the C2-Cl bond towards substitution.

Reaction Mechanism Elucidation: A detailed study would map the entire energy profile of a substitution reaction, identifying the transition states and any intermediates, such as the Meisenheimer complex. chemrxiv.org This would allow for the calculation of activation energies, providing a quantitative measure of the reaction rate. However, no such mechanistic studies for reactions involving 2-chloro-5-iodo-N-methylpyrimidin-4-amine have been found.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental tool for understanding chemical reactivity and electronic properties. wikipedia.orgossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO are related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and predict the most likely site for nucleophilic attack. For 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the LUMO is expected to have a large coefficient on the C2 carbon, confirming it as the primary electrophilic site.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Specific values for the HOMO energy, LUMO energy, and the energy gap are determined through quantum chemical calculations, which are not available in the reviewed literature for this compound. A representative data table remains unpopulated.

| Computational Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of a ligand interacting with its biological target, such as a protein. researchgate.net

Exploration of Conformational Dynamics and Stability

If 2-chloro-5-iodo-N-methylpyrimidin-4-amine were studied as a ligand, MD simulations would be used to observe its behavior within a protein's binding site.

Conformational Dynamics: Analysis of the simulation trajectory would reveal how the ligand's conformation changes upon binding and during the simulation. Key metrics like the Root Mean Square Deviation (RMSD) would quantify the stability of the ligand's pose.

Stability: The simulation would also assess the stability of the entire ligand-receptor complex, indicating how strongly the ligand is bound and which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent over time.

Analysis of Solvent Effects and Water Mediated Interactions

MD simulations explicitly include solvent molecules (typically water), allowing for a detailed analysis of their role in the binding process.

Water-Mediated Interactions: It is common for water molecules to form bridging hydrogen bonds between a ligand and a receptor, which can be critical for binding affinity. An MD simulation would identify the location and stability of such water bridges.

As no studies detailing the simulation of 2-chloro-5-iodo-N-methylpyrimidin-4-amine with any biological receptor have been published, no data on its binding dynamics, stability, or solvent interactions can be presented.

Role As a Versatile Synthetic Intermediate and Chemical Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The primary value of 2-chloro-5-iodo-N-methylpyrimidin-4-amine lies in its capacity to serve as a precursor for a wide array of novel and complex heterocyclic systems. The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is central to its application. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for selective, stepwise functionalization at the C5 position, followed by a subsequent reaction at the C2 position.

Key reactions employed for this purpose include:

Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.org In the case of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the reaction occurs chemoselectively at the more reactive C5-iodo position. nih.gov This allows for the introduction of various alkynyl groups, which can then be used as handles for further cyclization reactions to build fused ring systems. For instance, coupling with an appropriate alkyne can serve as an entry point for synthesizing pyrido[2,3-d]pyrimidines and other related fused heterocycles. nih.govsharif.edu

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide. rsc.orglibretexts.org The differential reactivity of the halogens (I > Cl) is again exploited to selectively introduce aryl, heteroaryl, or vinyl substituents at the C5 position. proprogressio.huorganic-chemistry.org Subsequent, more forcing conditions can then be used to functionalize the C2-chloro position, enabling the programmed synthesis of di-substituted pyrimidines. researchgate.net

These coupling strategies transform the simple pyrimidine (B1678525) core into elaborate structures, such as the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is of significant interest in medicinal chemistry. researchgate.netnih.gov The initial pyrimidine serves as the foundational ring, onto which a second, pyridine (B92270) ring is annulated through these C-C bond-forming reactions.

Reactivity of 2-chloro-5-iodo-N-methylpyrimidin-4-amine in Cross-Coupling Reactions

| Reaction Type | Primary Reactive Site | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|---|

| Sonogashira Coupling | C5-Iodo | Terminal Alkyne (R-C≡CH) | C(sp)-C(sp²) | Palladium Catalyst (e.g., Pd(PPh₃)₄), optional Cu(I) co-catalyst, Base |

| Suzuki-Miyaura Coupling | C5-Iodo | Boronic Acid/Ester (R-B(OH)₂) | C(sp²)-C(sp²) | Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base |

| Suzuki-Miyaura Coupling | C2-Chloro | Boronic Acid/Ester (R-B(OH)₂) | C(sp²)-C(sp²) | Palladium Catalyst (more forcing conditions) |

Integration into Complex Molecular Architectures via Fragment-Based Design

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govdrugdiscoverychemistry.com These initial hits then serve as starting points for optimization into more potent lead compounds through strategies like fragment growing, linking, or merging. nih.govnih.gov

2-chloro-5-iodo-N-methylpyrimidin-4-amine is an exemplary scaffold for use in FBDD for several reasons:

Ideal Fragment Size: Its molecular weight and complexity fall within the typical range for a fragment library.

3D-Scaffolding: The pyrimidine core provides a well-defined three-dimensional structure that can be oriented within a protein's binding site.

Multiple Vectors for Growth: The chloro and iodo substituents act as chemically tractable vectors. Once the fragment is docked (either computationally or physically confirmed via methods like X-ray crystallography or NMR), these reactive handles point out of the binding pocket and can be elaborated upon. nih.govgoogle.com Chemists can "grow" the fragment by adding new chemical entities at these positions to pick up additional favorable interactions with the protein target, thereby increasing binding affinity and potency. nih.gov

The deconstruction of known active molecules often reveals privileged fragments like the aminopyrimidine core. exactelabs.com By using a pre-functionalized fragment like 2-chloro-5-iodo-N-methylpyrimidin-4-amine, researchers can rapidly explore the chemical space around the core fragment, efficiently building it into a more complex and potent molecule tailored to the specific target.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. nih.govcuny.edu These libraries are then screened for biological activity, accelerating the discovery of new drug leads. iipseries.org The differential reactivity of 2-chloro-5-iodo-N-methylpyrimidin-4-amine makes it an outstanding substrate for combinatorial library synthesis.

The synthetic strategy leverages the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. A typical library synthesis would proceed in a stepwise fashion:

First Diversification Step: Under mild Suzuki or Sonogashira coupling conditions, a first set of building blocks (e.g., a variety of boronic acids or alkynes) is introduced exclusively at the C5 position, reacting with the iodo group.

Second Diversification Step: The resulting pool of 2-chloro-5-substituted-N-methylpyrimidin-4-amines is then subjected to a second coupling reaction under more forcing conditions. This allows a second, different set of building blocks to be introduced at the C2 position.

This sequential, two-step process allows for the creation of a large matrix of compounds from a smaller set of starting materials, as illustrated in the table below. This approach is highly efficient for generating molecular diversity around the central pyrimidine scaffold. enamine.net

Illustrative Combinatorial Library Synthesis Scheme

| Starting Material | Step 1: Reaction at C5 (mild conditions) | Intermediate Pool | Step 2: Reaction at C2 (forcing conditions) | Final Library Product |

|---|---|---|---|---|

| 2-chloro-5-iodo-N-methylpyrimidin-4-amine | + R¹-B(OH)₂ | 2-chloro-5-R¹-N-methylpyrimidin-4-amine | + R²-B(OH)₂ | 2-R²-5-R¹-N-methylpyrimidin-4-amine |

| + R³-B(OH)₂ | 2-chloro-5-R³-N-methylpyrimidin-4-amine | + R⁴-B(OH)₂ | 2-R⁴-5-R³-N-methylpyrimidin-4-amine |

(Where R¹, R², R³, R⁴ represent different building blocks from a reagent collection)

Utility in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while retaining the original orientation of key binding groups, often to discover novel intellectual property or improve properties. nih.gov Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov

The 2-chloro-5-iodo-N-methylpyrimidin-4-amine scaffold is useful in both contexts:

Scaffold Hopping: The N-methyl-4-aminopyrimidine core is a well-established scaffold in medicinal chemistry. It can serve as a bioisosteric replacement for other bicyclic or heterocyclic cores, such as purines or pyrazolo[3,4-d]pyrimidines, in known inhibitors. nih.gov Conversely, if a hit containing this pyrimidine scaffold is identified, chemists can "hop" to other related heterocyclic systems to explore new chemical space.

Bioisosteric Replacement: The substituents on the ring are ripe for bioisosteric replacement. The C2-chloro group can be replaced with other groups like methyl, methoxy, or small cyclic amines to modulate potency, selectivity, or metabolic stability. The N-methylamino group at C4 is a key hydrogen bond donor and acceptor, and modifications here can fine-tune interactions with a target. The C5-iodo group is typically replaced during synthesis, but the functionality introduced in its place (e.g., an aryl or alkyl group from a Suzuki coupling) can itself be modified with bioisosteric replacements to optimize van der Waals or hydrophobic interactions.

These strategies allow chemists to systematically modify a lead compound derived from 2-chloro-5-iodo-N-methylpyrimidin-4-amine to enhance its drug-like properties while maintaining or improving its desired biological activity.

Conclusion and Future Research Directions

Summary of Key Findings on 2-chloro-5-iodo-N-methylpyrimidin-4-amine

Direct experimental data on 2-chloro-5-iodo-N-methylpyrimidin-4-amine is not extensively available in peer-reviewed literature. However, a scientific understanding of its structure allows for several key inferences to be drawn. The pyrimidine (B1678525) core is a well-established pharmacophore present in numerous biologically active molecules, including nucleic acids and various drugs. gsconlinepress.comgsconlinepress.comnih.gov The substituents on this core are expected to significantly influence its chemical and biological properties.

The key structural features and their inferred properties are summarized below:

| Feature | Inferred Chemical/Biological Significance |

| Pyrimidine Core | Aromatic heterocyclic scaffold known for its diverse biological activities, including anticancer, antiviral, and antimalarial properties. gsconlinepress.comgsconlinepress.comorientjchem.org |

| 2-Chloro Group | The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov |

| 5-Iodo Group | The iodine atom at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nbinno.comlibretexts.org |

| 4-N-methylamine Group | The N-methylamino group at the 4-position can participate in hydrogen bonding and may play a crucial role in binding to biological targets. nih.gov |

In essence, 2-chloro-5-iodo-N-methylpyrimidin-4-amine is a highly functionalized pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.

Unexplored Reactivity and Synthetic Opportunities

The dual halogenation of 2-chloro-5-iodo-N-methylpyrimidin-4-amine presents a wealth of unexplored synthetic opportunities. The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization.

Table of Potential Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl/heteroaryl-2-chloro-N-methylpyrimidin-4-amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 5-Alkynyl-2-chloro-N-methylpyrimidin-4-amines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 5-Amino-2-chloro-N-methylpyrimidin-4-amines |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | 2-Substituted-5-iodo-N-methylpyrimidin-4-amines |

Further research could focus on developing orthogonal protective group strategies to enable even more complex and regioselective modifications of the pyrimidine core. The development of one-pot, multi-component reactions involving this scaffold could also lead to the rapid generation of diverse chemical libraries for biological screening.

Potential for Further Exploration of Molecular Mechanisms in Biological Systems

Given the broad spectrum of biological activities exhibited by pyrimidine derivatives, 2-chloro-5-iodo-N-methylpyrimidin-4-amine and its derivatives are promising candidates for drug discovery. gsconlinepress.comgsconlinepress.comwjarr.com The N-methylamino group at the 4-position is a common feature in many biologically active pyrimidines, suggesting potential interactions with various biological targets.

Potential Areas for Biological Investigation:

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. The substituents on 2-chloro-5-iodo-N-methylpyrimidin-4-amine could be tailored to target specific kinases involved in cancer and inflammatory diseases.

Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy. gsconlinepress.comgsconlinepress.com This compound could serve as a scaffold for the development of novel antiviral agents that interfere with viral replication.

Antimalarial Activity: The pyrimidine core is present in several antimalarial drugs that target dihydrofolate reductase in the malaria parasite. gsconlinepress.comgsconlinepress.com

DNA Intercalation: The planar aromatic structure of the pyrimidine ring could allow for intercalation into DNA, a mechanism of action for some anticancer drugs.

Future research should involve the synthesis of a library of derivatives based on the 2-chloro-5-iodo-N-methylpyrimidin-4-amine scaffold and their subsequent screening against a panel of biological targets. Detailed structure-activity relationship (SAR) studies would be crucial to optimize the biological activity and pharmacokinetic properties of these compounds. nih.gov

Challenges and Outlook for Pyrimidine-Based Chemical Research

While pyrimidine chemistry is a mature field, several challenges and opportunities remain.

Current Challenges:

Regioselectivity: Achieving selective functionalization of multi-substituted pyrimidines can be challenging and often requires multi-step synthetic routes.

Green Chemistry: The development of more environmentally friendly and sustainable methods for the synthesis and modification of pyrimidines is an ongoing area of research.

Drug Resistance: The emergence of drug resistance to existing pyrimidine-based therapies necessitates the continuous development of new derivatives with novel mechanisms of action.

Future Outlook:

The future of pyrimidine-based chemical research is bright. Advances in catalytic methods, such as C-H activation and photoredox catalysis, are expected to provide new tools for the efficient and selective modification of the pyrimidine core. The integration of computational chemistry and machine learning will likely accelerate the design and discovery of new pyrimidine-based drugs with improved efficacy and safety profiles. The versatility of compounds like 2-chloro-5-iodo-N-methylpyrimidin-4-amine will continue to make them valuable assets in the quest for new medicines and materials.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-5-iodo-N-methylpyrimidin-4-amine?

Basic Research Focus

A common approach involves nucleophilic substitution reactions. For example, halogen exchange (e.g., replacing chlorine with iodine) on a pyrimidine core can be achieved using NaI in polar aprotic solvents like DMF at elevated temperatures (80–100°C) . Alternatively, iodination via metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) may be employed for regioselective substitution. Key considerations include:

- Temperature Control : Maintain 80–100°C to ensure reactivity without decomposition.

- Solvent Selection : Use DMF or acetonitrile to stabilize intermediates .

- Catalyst Use : CuI or Pd catalysts enhance efficiency in cross-coupling reactions.

How can crystallization techniques be optimized for high-purity isolation of this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) requires high-purity samples. Recrystallization in ethanol or acetonitrile at controlled cooling rates (e.g., 0.5°C/min) yields well-defined crystals. Key steps:

- Solvent Screening : Test binary solvent systems (e.g., ethanol/water) to improve crystal habit.

- Slow Evaporation : Use sealed chambers to allow gradual solvent removal, minimizing defects .

- Purity Analysis : Confirm via HPLC (C18 column, methanol/water mobile phase) and NMR (DMSO-d₆ solvent) .

What advanced methods resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Focus

Discrepancies in NMR vs. XRD data often arise from dynamic effects (e.g., tautomerism or conformational flexibility). Methodological strategies include:

- Variable-Temperature NMR : Identify rotational barriers or tautomeric equilibria affecting chemical shifts.

- DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries (e.g., using Gaussian or ORCA software).

- Hydrogen Bond Analysis : Intramolecular interactions (e.g., N–H⋯N) observed in XRD can explain NMR splitting patterns .

How can the electronic effects of iodine and chlorine substituents influence reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing chlorine and bulky iodine substituents direct reactivity:

- Substitution Patterns : Iodine’s lower electronegativity (vs. Cl) enhances oxidative addition in Pd-catalyzed couplings.

- Mechanistic Studies : Use kinetic isotope effects or Hammett plots to assess substituent impact on reaction rates.

- Competitive Experiments : Compare reactivity with analogs (e.g., 2-chloro-5-bromo derivatives) to quantify leaving-group ability .

What experimental designs are recommended for evaluating biological activity (e.g., enzyme inhibition)?

Advanced Research Focus

For pharmacological studies:

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at varying compound concentrations (1 nM–10 µM).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing iodine with CF₃) and correlate with IC₅₀ values.

- Crystallographic Docking : Resolve ligand-protein complexes (e.g., using SHELXL ) to identify binding motifs influenced by halogen bonds .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus

Stability studies should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.